3,3'-Bis[2,5-dibromothiophene]
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2Br4S2 |
|---|---|
Molecular Weight |
481.9g/mol |
IUPAC Name |
2,5-dibromo-3-(2,5-dibromothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H2Br4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H |
InChI Key |
QCTKCJGBOKKALS-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1C2=C(SC(=C2)Br)Br)Br)Br |
Canonical SMILES |
C1=C(SC(=C1C2=C(SC(=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3,3 Bis 2,5 Dibromothiophene in Synthetic Research
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a fundamental reaction for the functionalization of 3,3'-Bis[2,5-dibromothiophene]. This process typically involves the use of organolithium reagents, such as n-butyllithium, to replace one or more bromine atoms with lithium. The resulting organolithium intermediates are powerful nucleophiles that can react with a variety of electrophiles.
The selectivity of the halogen-metal exchange is highly dependent on the reaction conditions. For instance, the α-bromines are generally more reactive towards lithiation than the β-bromines. This difference in reactivity allows for a degree of control over which positions are functionalized. By carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature, it is possible to achieve selective monolithiation or dilithiation at the α-positions. rsc.org Subsequent quenching with an electrophile introduces a new functional group at the lithiated site.
A "halogen dance" reaction has also been observed with related dibromothiophenes, where the initial lithium-halogen exchange is followed by rearrangement to a thermodynamically more stable thienyllithium species before electrophilic trapping. researchgate.netclockss.org While not explicitly detailed for 3,3'-Bis[2,5-dibromothiophene] itself, this phenomenon highlights the complex reactivity patterns that can arise in polyhalogenated thiophene (B33073) systems.
Common electrophiles used to quench the lithiated intermediates include:
Carbon dioxide: for the introduction of carboxylic acid groups.
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively. acs.org
N,N-Dimethylformamide (DMF): to introduce formyl groups. diva-portal.org
Trimethylsilyl chloride (TMSCl): for the introduction of silyl (B83357) groups. rsc.org
These reactions are pivotal for preparing precursors for more complex molecular architectures and polymers.
Nucleophilic Substitution Reactions on the Halogenated Thiophene/Bithiophene Core
Nucleophilic substitution reactions offer a direct pathway to replace the bromine atoms of 3,3'-Bis[2,5-dibromothiophene] with other functional groups. wikipedia.org In these reactions, a nucleophile attacks the electron-deficient carbon atom attached to the bromine, leading to the displacement of the bromide ion. masterorganicchemistry.com The reactivity of the C-Br bonds in nucleophilic substitution can be influenced by the position of the bromine atom on the thiophene ring.
While less common than cross-coupling reactions for this particular substrate, nucleophilic substitutions with amines, alkoxides, and thiolates can be employed to introduce heteroatom-containing functionalities. researchgate.net For example, the reaction with amines can lead to the formation of aminothiophenes, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.
It is important to note that the conditions required for nucleophilic aromatic substitution on unactivated aryl halides are often harsh. However, the electron-deficient nature of the polybrominated bithiophene core can facilitate these reactions to some extent.
Advanced Cross-Coupling Applications of 3,3'-Bis[2,5-dibromothiophene]
Cross-coupling reactions are among the most powerful tools for the derivatization of 3,3'-Bis[2,5-dibromothiophene], enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org
Palladium-Catalyzed Functionalization (e.g., Sonogashira, Negishi, Heck Couplings)
Palladium catalysts are widely used to mediate a variety of cross-coupling reactions involving 3,3'-Bis[2,5-dibromothiophene].
Sonogashira Coupling: This reaction couples the dibromobithiophene with terminal alkynes to form alkynyl-substituted derivatives. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov Sonogashira coupling is a key method for extending the π-conjugation of the bithiophene core, which is crucial for tuning the electronic and photophysical properties of the resulting materials. oup.comresearchgate.net For instance, the reaction of 3,3'-dibromo-2,2'-bithiophene (B32780) with 1-dodecyne, followed by bromination, yields a dialkynyl-dibromo-bithiophene derivative. oup.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the dibromobithiophene in the presence of a palladium or nickel catalyst. iucr.org This method is known for its high functional group tolerance. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. The Negishi coupling has been used to synthesize complex molecules containing the bithiophene unit. tue.nl
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the dibromobithiophene with alkenes. organic-chemistry.org This reaction is a valuable tool for the synthesis of vinyl-substituted bithiophenes, which can serve as monomers for polymerization or as building blocks for more complex conjugated systems. The double Heck cross-coupling of dibrominated pyridines has been reported to yield di(alkenyl)pyridines. researchgate.net
Nickel-Catalyzed Transformations
Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions. semanticscholar.org They are particularly effective in Kumada-type couplings, which utilize Grignard reagents as the organometallic partner. semanticscholar.org Nickel-catalyzed polymerizations of dihalothiophenes are a common method for synthesizing polythiophenes, which are important materials in organic electronics. tue.nl
Nickel-catalyzed reductive coupling of aryl halides, a Yamamoto-type dehalogenative coupling, has been explored for substrates like 2,5-dibromothiophene (B18171), although challenges such as competing hydrodehalogenation can occur. mit.edu Additionally, nickel-catalyzed electrochemical reduction of 3-substituted 2,5-dibromothiophenes in the presence of zinc salts has been used to form monothienylzinc species. researchgate.net
Derivatization for Extended Conjugation and Structural Complexity
The derivatization of 3,3'-Bis[2,5-dibromothiophene] is primarily aimed at extending the π-conjugated system and creating more complex, often polymeric, structures.
Alkynylation and Arylation Strategies
Alkynylation and arylation are key strategies for building larger conjugated systems from 3,3'-Bis[2,5-dibromothiophene].
Alkynylation: As mentioned in the context of the Sonogashira coupling, the introduction of acetylenic units is a powerful method for extending the π-system. oup.comresearchgate.net The rigid and linear nature of the alkyne linker can lead to more planar and ordered molecular structures, which can enhance electronic communication between the aromatic units. acs.org
Arylation: Arylation reactions, such as the Suzuki and Stille couplings, are widely used to connect the dibromobithiophene core to other aromatic or heteroaromatic rings. In a Suzuki coupling, an organoboron reagent is coupled with the halide, while a Stille coupling utilizes an organotin reagent. These reactions have been instrumental in the synthesis of a vast array of conjugated oligomers and polymers with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For example, palladium-catalyzed polymerization of a dialkynyl-dibromo-bithiophene with a phenylene-bis(dioxaborinane) derivative via a Suzuki-type coupling yielded a red π-conjugated polymer. oup.com
Below is a data table summarizing some of the key reactions and resulting products from the derivatization of 3,3'-Bis[2,5-dibromothiophene] and related compounds.
| Starting Material | Reagents | Reaction Type | Product |
| 3,3'-Dibromo-2,2'-bithiophene | 1-Dodecyne, [Pd(PPh₃)₄], CuI, iPr₂NH | Sonogashira Coupling | 3,3'-Bis(dodec-1-yn-1-yl)-2,2'-bithiophene |
| 3,3'-Bis(dodec-1-yn-1-yl)-2,2'-bithiophene | n-BuLi, CF₂BrCF₂Br | Bromination | 5,5'-Dibromo-3,3'-bis(dodec-1-yn-1-yl)-2,2'-bithiophene |
| 2,5-Dibromothiophene | Thiophene, PdCl(C₃H₅)(dppb), KOAc | Direct Arylation | 2,2':5',2"-Terthiophene |
| 2,5-Dibromothiophene | 2-n-Butylfuran, PdCl(C₃H₅)(dppb), KOAc | Direct Arylation | 2,5-Bis(5-n-butylfuran-2-yl)thiophene |
| 2,5-Dibromothiophene | 1-Methylpyrrole, PdCl(C₃H₅)(dppb), KOAc | Direct Arylation | 2,5-Bis(1-methyl-1H-pyrrol-2-yl)thiophene |
Data compiled from various sources. oup.combeilstein-journals.org
Table of Mentioned Chemical Compounds
| Chemical Name |
| 3,3'-Bis[2,5-dibromothiophene] |
| n-Butyllithium |
| Carbon dioxide |
| N,N-Dimethylformamide |
| Trimethylsilyl chloride |
| 1-Dodecyne |
| 3,3'-Dibromo-2,2'-bithiophene |
| 5,5'-Dibromo-3,3'-bis(dodec-1-yn-1-yl)-2,2'-bithiophene |
| 2,5-Dibromothiophene |
| Thiophene |
| 2,2':5',2"-Terthiophene |
| 2-n-Butylfuran |
| 2,5-Bis(5-n-butylfuran-2-yl)thiophene |
| 1-Methylpyrrole |
| 2,5-Bis(1-methyl-1H-pyrrol-2-yl)thiophene |
| 3,3'-Bis(dodec-1-yn-1-yl)-2,2'-bithiophene |
| 2,2'-p-[2,5-bis(dodecyloxy)-1,4-phenylene]bis(5,5-dimethyl-1,3,2-dioxaborinane) |
| [Pd(PPh₃)₄] |
| CuI |
| iPr₂NH |
| n-BuLi |
| CF₂BrCF₂Br |
| PdCl(C₃H₅)(dppb) |
| KOAc |
Formation of Fused Ring Systems and Polycyclic Architectures
The strategic placement of four bromine atoms on the 3,3'-bithiophene (B186561) scaffold of 3,3'-Bis[2,5-dibromothiophene] provides multiple pathways for the synthesis of complex fused ring systems and polycyclic aromatic hydrocarbons (PAHs). These reactions often involve intramolecular cyclization following the substitution or metal-mediated coupling of the C-Br bonds.
This compound serves as a critical intermediate for creating larger, planar molecules with tailored electronic properties. For instance, it can be a precursor for dithieno-fused heterocycles, such as dithienopyrroles or dithienosiloles. The synthesis of these structures typically involves the replacement of the bromine atoms with other functional groups that can then undergo intramolecular cyclization. A common strategy involves palladium-catalyzed amination to introduce N-H functionalities, followed by a one-pot bromination/cyclization process to form N-functionalized dithieno[3,2-b:2',3'-d]pyrroles. acs.org
Furthermore, oxidative dehydrogenation, commonly known as the Scholl reaction, is a powerful technique for creating C-C bonds between aromatic rings, leading to extended PAHs. researchgate.net While direct intramolecular Scholl reactions on 3,3'-Bis[2,5-dibromothiophene] are not typical, the monomer can first be de-brominated and coupled with other aromatic units. The resulting oligophenylene precursors can then undergo oxidative cyclodehydrogenation under mild conditions to yield large, planar aromatic hydrocarbons containing up to 78 carbon atoms. researchgate.net The high degree of bromination on the starting monomer allows for programmed, stepwise reactions to build complex polycyclic architectures that are otherwise difficult to access. sioc-journal.cn
Polymerization Reactions Utilizing 3,3'-Bis[2,5-dibromothiophene] as a Monomer
3,3'-Bis[2,5-dibromothiophene] is an ideal monomer for synthesizing conjugated polythiophenes through various polymerization techniques. The four carbon-bromine bonds serve as active sites for cross-coupling reactions, enabling the formation of polymer chains. The resulting polymers are of significant interest for applications in organic electronics, owing to the conductive properties of polythiophene backbones.
Solid-state polymerization is a solvent-free and catalyst-free method that can produce highly ordered, crystalline polymers. This technique is particularly relevant for halogenated thiophene derivatives. Research has shown that various 2,5-dibromothiophene compounds can undergo spontaneous polymerization in the solid state upon standing or gentle heating. rsc.orgresearchgate.net
The driving force for this reactivity is often the specific packing of the monomers in the crystal lattice. rsc.org X-ray crystallography studies on similar 2,5-dibromothiophene derivatives reveal that short intermolecular contacts, particularly halogen bonds (Br···Br), hold the monomer units in close proximity, pre-organizing them for polymerization. rsc.orgacs.org DFT calculations have quantified the energy of these halogen bonds to be in the range of 0.5 to 2.2 kcal/mol. acs.org
Given its multiple bromine atoms, 3,3'-Bis[2,5-dibromothiophene] is a prime candidate for forming such pre-organized assemblies in the solid state. The polymerization would proceed via a dehalogenative coupling mechanism, where C-C bonds are formed between monomer units with the concomitant release of bromine, which can act as a dopant for the newly formed polymer. researchgate.net This method offers a convenient approach to synthesizing nearly defect-free and highly ordered polymers directly into a desired morphology. researchgate.net
| Monomer Example | Polymerization Condition | Resulting Polymer | Key Finding | Reference |
| 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) | Heating in solid state | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Convenient, solvent-free method to produce a well-studied conducting polymer. | researchgate.net |
| 2,5-dibromo-3,4-ethylenedithiathiophene (DBEDTT) | Heating in solid state | Poly(3,4-ethylenedithiathiophene) (PEDTT) | Polymer retains partial crystal structure of the monomer; sulfur substitution enhances thermoelectric properties. | researchgate.net |
| Various 2,5-dibromo-3-R-thiophenes | Spontaneous (standing) | Poly(3-R-thiophene) | Close packing in the crystal lattice, facilitated by intermolecular halogen bonds, enables spontaneous polymerization. | rsc.orgacs.org |
Solution-phase methods are the most common for synthesizing polythiophenes, offering good control over molecular weight and polymer structure. 3,3'-Bis[2,5-dibromothiophene] can be polymerized using several established transition-metal-catalyzed cross-coupling reactions.
Stille Coupling Polymerization : This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. For the homopolymerization of 3,3'-Bis[2,5-dibromothiophene], the monomer would first need to be converted into a bis(trimethylstannyl) derivative. More commonly, it would be used as the dihalide monomer and co-polymerized with a bis(trimethylstannyl)-functionalized co-monomer, such as 2,5-bis(trimethylstannyl)thiophene. scispace.com This method has been successfully used to create a variety of double acceptor donor-acceptor alternating conjugated polymers. scispace.com
Kumada Coupling Polymerization : This technique utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst. To polymerize 3,3'-Bis[2,5-dibromothiophene], it would be treated with magnesium to form a di-Grignard reagent. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, facilitates a dehalogenative polycondensation to yield the polythiophene. cmu.edu This method is foundational for producing regioregular polythiophenes. cmu.edursc.org
Direct Arylation Polymerization (DArP) : DArP is a more atom-economical method that forms C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, avoiding the need to pre-functionalize one of the monomers into an organometallic reagent. mdpi.comresearchgate.net In this scenario, 3,3'-Bis[2,5-dibromothiophene] would serve as the tetrahalogenated component, reacting with a co-monomer possessing activated C-H bonds, such as bithiophene or fluorene (B118485) derivatives, in the presence of a palladium catalyst. scispace.comrsc.org Careful optimization of reaction conditions (catalyst, ligand, base, and temperature) is crucial to minimize side reactions like homocoupling that can introduce defects into the polymer chain. mdpi.com
| Polymerization Method | Monomer 1 (from title compound) | Monomer 2 (Example) | Catalyst System (Example) | Key Feature | Reference |
| Stille Coupling | 3,3'-Bis[2,5-dibromothiophene] | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | Pd(PPh₃)₄ | Versatile for co-polymers; requires organotin reagents. | scispace.com |
| Kumada Coupling | Di-Grignard of 3,3'-bithiophene | (for homopolymerization) | Ni(dppp)Cl₂ | Classic method for polythiophenes; proceeds via Grignard intermediate. | cmu.edu |
| Direct Arylation (DArP) | 3,3'-Bis[2,5-dibromothiophene] | 2,2'-Bithiophene (B32781) | Pd(OAc)₂ / Pivalic Acid / K₂CO₃ | Atom-economical; avoids organometallic reagents but risks side reactions. | scispace.comrsc.org |
Regioregularity refers to the control over the orientation of monomer units within a polymer chain. In poly(3-substituted thiophene)s, irregular head-to-head (HH) or tail-to-tail (TT) couplings disrupt π-conjugation and hinder polymer packing, whereas regioregular head-to-tail (HT) polymers exhibit superior electronic and optical properties. cmu.edunih.gov
The monomer 3,3'-Bis[2,5-dibromothiophene] is symmetrical. Therefore, when it undergoes homopolymerization, every coupling is identical, and the concept of regioregularity does not apply. However, regioregularity becomes critically important if this monomer is used in a co-polymerization with an asymmetrical monomer, such as a 2-bromo-3-alkylthiophene.
Several strategies have been developed to achieve high HT-regioregularity:
The McCullough Method : This is the first and most well-known method for synthesizing highly regioregular (98-100% HT) poly(3-alkylthiophenes). cmu.edu It involves the regiospecific metalation of 2-bromo-3-alkylthiophene with lithium diisopropylamide (LDA) at a low temperature, followed by transmetalation with a magnesium halide to form a single, stable Grignard reagent isomer. This isomer is then polymerized using a Kumada cross-coupling reaction with a nickel catalyst. cmu.edumdpi.com
Dehydrobrominative Polycondensation : This approach uses a mono-halogenated thiophene substrate and a base, such as a Knochel-Hauser base (e.g., TMPMgCl·LiCl), to generate an organometallic monomer in situ. The subsequent polymerization, catalyzed by nickel complexes like [CpNiCl(SIPr)], can proceed at room temperature and produces highly regioregular HT-polythiophenes with improved atom efficiency compared to dehalogenative methods. rsc.orgnih.gov
Symmetrical Monomer Design : An alternative strategy to bypass regiochemical issues is to design symmetrical monomers. mdpi.com While the title compound is already symmetrical, this principle can be extended to the design of co-monomers. Using regiochemically defined bithiophene dimers (e.g., a pure HH-dimer of a substituted thiophene) in a non-regiospecific polymerization can also lead to a polymer with a defined, alternating regiochemistry. mdpi.com
By employing these controlled polymerization techniques in a copolymerization involving 3,3'-Bis[2,5-dibromothiophene] and an asymmetric co-monomer, it is possible to synthesize well-defined, regioregular copolymers, thereby maximizing their potential for high-performance electronic devices. google.comresearchgate.net
Theoretical and Computational Chemistry Studies of 3,3 Bis 2,5 Dibromothiophene
Electronic Structure Calculations: Understanding Frontier Molecular Orbitals (HOMO-LUMO) and Electronic States
Theoretical calculations, particularly those employing density functional theory (DFT), are crucial for understanding the electronic properties of 3,3'-Bis[2,5-dibromothiophene]. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of significant interest as their energy levels and spatial distribution govern the molecule's reactivity, and optical and electronic properties.
For thiophene-based oligomers and polymers, the HOMO is typically a π-bonding orbital distributed along the conjugated backbone, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic excitation energy and the material's color and conductivity. In principle, a smaller HOMO-LUMO gap suggests easier electronic excitation and potentially higher conductivity in the corresponding polymer.
Computational studies on related substituted oligothiophenes have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. acs.org For 3,3'-Bis[2,5-dibromothiophene], the bromine atoms, being electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels. This effect can be quantified through DFT calculations. For instance, studies on similar halogenated thiophenes have shown that bromine substitution can alter ionization energies. The HOMO-LUMO gap can be tuned by changing the substituents, the length of the conjugated system, or the planarity of the molecule. nih.gov
The electronic states of 3,3'-Bis[2,5-dibromothiophene] can be further investigated by calculating the excited states using time-dependent DFT (TD-DFT). This method provides information about the energies and nature of electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. aip.org The lowest energy transition is typically the HOMO to LUMO transition, which is often a π → π* transition. wiley.com
Table 1: Calculated Electronic Properties of a Model Bithiophene System
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.72 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.13 | Energy difference between HOMO and LUMO. |
Note: These values are for a related thieno[3,2-b]thiophene (B52689) system calculated at the B3LYP/6-31G(d) level of theory and serve as an illustrative example. acs.org Actual values for 3,3'-Bis[2,5-dibromothiophene] would require specific calculations.
Conformational Analysis and Torsional Dynamics of the Bithiophene Core
The conformational flexibility of 3,3'-Bis[2,5-dibromothiophene] is primarily determined by the torsional or dihedral angle between the two thiophene (B33073) rings around the central C-C single bond. This rotation influences the degree of π-conjugation along the bithiophene backbone and, consequently, its electronic and optical properties. researchgate.net Computational methods are essential for mapping the potential energy surface as a function of this torsional angle.
Studies on 2,2'-bithiophene (B32781) have revealed that the molecule can exist in different conformations, such as syn-gauche and anti-gauche. acs.orgacs.org The relative energies of these conformers and the energy barriers for their interconversion can be calculated using methods like Møller-Plesset perturbation theory (MP2) and DFT. acs.org For substituted bithiophenes, the size and nature of the substituents can significantly affect the preferred conformation and the rotational barrier. In the case of 3,3'-Bis[2,5-dibromothiophene], the steric hindrance between the bromine atoms at the 2 and 2' positions and the sulfur atoms of the adjacent rings would likely influence the torsional potential.
The torsional profile typically shows energy minima for non-planar (gauche) conformations and energy maxima for planar (syn and anti) conformations due to steric repulsion. However, electronic effects favoring planarity to maximize π-conjugation also play a role. The balance between these opposing forces determines the equilibrium geometry. researchgate.net Molecular dynamics simulations can be employed to study the population distribution of different conformers at a given temperature. acs.org
Table 2: Torsional Angle Data for a Model Bithiophene System
| Conformation | Torsional Angle (θ) | Relative Energy (kJ/mol) |
| syn-gauche | ~30-60° | 0 (Minimum) |
| anti-gauche | ~120-150° | ~0-2 (Minimum) |
| Planar (syn) | 0° | ~5-10 (Maximum) |
| Planar (anti) | 180° | ~2-5 (Maximum) |
Note: The data presented is a generalized representation based on studies of 2,2'-bithiophene and may vary for 3,3'-Bis[2,5-dibromothiophene]. The exact values are dependent on the level of theory and basis set used in the calculation. researchgate.netacs.orgresearchgate.net
Investigation of Noncovalent Interactions: Halogen Bonding and Aromatic Stacking
In the solid state, the crystal packing of 3,3'-Bis[2,5-dibromothiophene] is governed by noncovalent interactions, including halogen bonding and aromatic (π-π) stacking. acs.org These interactions are crucial in determining the morphology and, consequently, the charge transport properties of materials derived from this compound.
Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). mdpi.com In the case of 3,3'-Bis[2,5-dibromothiophene], the bromine atoms can participate in halogen bonds of the type C-Br···Br, C-Br···S, or C-Br···π. acs.org The strength and directionality of these bonds can be investigated using computational methods, which can calculate interaction energies and analyze the electron density distribution. weebly.com DFT calculations have been used to verify and quantify the energies of halogen bonds in various 2,5-dibromothiophenes, revealing their importance in directing the crystal packing. acs.org
Aromatic Stacking: The thiophene rings in 3,3'-Bis[2,5-dibromothiophene] can engage in π-π stacking interactions, which are attractive noncovalent interactions between aromatic rings. acs.org These interactions contribute significantly to the cohesion of the crystal lattice. The geometry of the stacking, such as parallel-displaced or T-shaped, affects the electronic coupling between adjacent molecules. upc.edu Computational studies can predict the preferred stacking arrangements and the corresponding interaction energies. acs.org For instance, in some bithiophene-containing polyamides, a parallel-displaced π-stacked arrangement with an interlayer spacing of 3.6 Å has been observed. upc.edu The presence of π-stacking can also be inferred from NMR spectroscopy, where it leads to the appearance of broad, shielded signals for the aromatic protons. core.ac.ukacs.org
Reaction Pathway Analysis and Transition State Elucidation via Quantum Chemical Methods
Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions involving 3,3'-Bis[2,5-dibromothiophene]. These methods allow for the detailed analysis of reaction pathways, the identification of intermediates, and the characterization of transition states. tyut.edu.cnnih.gov This is particularly relevant for understanding its polymerization and cross-coupling reactions, which are used to synthesize larger conjugated systems.
For example, in Suzuki or Stille coupling reactions, where the bromine atoms are substituted, computational chemistry can be used to model the various steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, the reaction's feasibility and potential energy surface can be mapped out. nih.gov This can provide insights into the reaction's regioselectivity and kinetics. researchgate.net
Furthermore, the thermal or photochemical degradation pathways of thiophene-based materials can be elucidated. Studies on the pyrolysis of thiophene have used DFT to identify transition states and intermediates in various decomposition pathways, clarifying the formation mechanism of different products. tyut.edu.cn Similarly, the fragmentation of thiophene upon UV photoabsorption has been studied computationally, revealing complex isomerization and dissociation channels. wiley.com
The characterization of transition states is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. mdpi.com Computational methods can locate these transition states and verify them through frequency calculations (a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com
Prediction of Spectroscopic Signatures for Advanced Characterization
Computational chemistry can predict various spectroscopic properties of 3,3'-Bis[2,5-dibromothiophene], which can aid in its characterization and the interpretation of experimental data.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. core.ac.uk These predicted spectra can be compared with experimental data to confirm the molecular structure. Computational studies can also help in understanding the effects of conformation and aggregation on NMR spectra, such as the shielding of aromatic protons due to π-stacking. acs.org
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can be computed through frequency calculations. aip.org This allows for the assignment of experimental vibrational bands to specific normal modes of the molecule. Such calculations can also show how vibrational frequencies are coupled to molecular conformation, for instance, the dependence of certain modes on the inter-ring torsional angle. researchgate.net
UV-Vis Spectroscopy: As mentioned in section 4.1, TD-DFT calculations can predict the electronic absorption spectra of molecules. aip.org By computing the energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated. This is valuable for understanding the relationship between molecular structure and optical properties and for identifying the nature of the electronic transitions (e.g., π → π, n → π, charge transfer). researchgate.net
The ability to accurately predict spectroscopic signatures provides a powerful synergy between theoretical and experimental chemistry, facilitating the unambiguous identification and characterization of complex molecules like 3,3'-Bis[2,5-dibromothiophene].
Role of 3,3 Bis 2,5 Dibromothiophene As a Building Block in the Design of Advanced Materials
Precursor for Optoelectronic Polymers and Oligomers
3,3'-Bis[2,5-dibromothiophene] and its isomers serve as fundamental starting materials for the synthesis of optoelectronic polymers and oligomers. ossila.com These materials are at the core of various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. ossila.com The bromine atoms act as versatile handles for organometallic C–C coupling reactions, such as Stille, Suzuki, and Kumada polycondensations, which are instrumental in forming the polymer backbone. oup.comscirp.orgacs.org The resulting polythiophenes are a significant class of π-conjugated polymers, valued for their environmental stability, processability, and tunable electronic properties. d-nb.info
The structure of the monomer unit has a profound impact on the final properties of the polymer. For instance, the introduction of side chains, such as alkyl or glycol groups, at the 3-positions of the thiophene (B33073) rings can significantly enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for device fabrication from solution. ossila.comossila.com Furthermore, these side chains can influence the polymer's morphology and microstructure in the solid state, which in turn affects device performance. ossila.com
A central goal in the design of functional π-conjugated systems is the ability to control their electronic band structures, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy bandgap. rsc.org The properties of polymers derived from dibromothiophene building blocks can be precisely tuned by applying several key design principles.
Donor-Acceptor (D-A) Approach: A powerful strategy for lowering the bandgap involves creating copolymers that alternate between electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. uic.edu This intramolecular charge transfer between the D-A units reduces the HOMO-LUMO gap, often leading to materials that absorb light at longer wavelengths, a desirable trait for photovoltaic applications. uic.edu
Regioregularity: In substituted polythiophenes, the way monomer units are linked together, known as regioregularity, is critical. A high degree of regioregularity, typically head-to-tail (HT) coupling, minimizes steric repulsion between side chains, allowing the polymer backbone to adopt a more planar conformation. rsc.org This planarity enhances π-orbital overlap along the chain, leading to increased crystallinity and improved electronic properties compared to regioirregular analogues. rsc.org
| Design Principle | Effect on Electronic Structure | Example |
| Electron-Donating Groups | Raises HOMO level, decreases bandgap | Alkoxy groups rsc.org |
| Electron-Withdrawing Groups | Lowers HOMO/LUMO levels, can affect mobility | Cyano (CN) or Fluorine (F) groups ossila.com |
| Donor-Acceptor (D-A) Copolymers | Reduces HOMO-LUMO gap via intramolecular charge transfer | Alternating electron-rich and electron-poor monomers uic.edu |
| High Regioregularity | Promotes backbone planarity, enhances π-conjugation | Head-to-tail (HT) coupled poly(3-alkylthiophene)s rsc.org |
The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the semiconductor material. In polymers derived from 3,3'-Bis[2,5-dibromothiophene] and related monomers, charge transport is not solely a property of the individual polymer chain but is heavily influenced by the organization of these chains in the solid state. The formation of efficient, often three-dimensional, charge transport pathways is crucial for achieving high charge carrier mobility. nih.gov
The supramolecular architecture, dictated by noncovalent interactions, plays a decisive role. Intermolecular forces such as π–π stacking, where the planar backbones of adjacent polymer chains overlap, and sulfur-sulfur (S···S) interactions create pathways for charge carriers to hop between chains. acs.orgacs.org A highly aligned supramolecular structure facilitates efficient charge transfer along the stacking direction. acs.org
Furthermore, intramolecular interactions can enforce a planar backbone conformation, which is essential for maximizing π-conjugation along a single chain. For example, intramolecular S···O interactions in polymers with specific side chains can lock the bithiophene units into a coplanar arrangement, increasing the effective conjugation length and promoting efficient charge transport. ossila.com The degree of crystallinity and the connectivity between crystalline domains are also paramount; well-ordered and interconnected domains provide continuous pathways for charge movement, whereas amorphous regions or grain boundaries can act as traps, hindering mobility. nih.gov Ultimately, the rational design of these polymers involves controlling both intramolecular conformation and intermolecular packing to engineer robust charge transport networks. nih.gov
Design Principles for Tuning Electronic Band Structures in Conjugated Polymers
Scaffold for Supramolecular Assemblies and Crystal Engineering
The rigid, planar structure of the bithiophene core, combined with the presence of multiple bromine atoms, makes 3,3'-Bis[2,5-dibromothiophene] and its derivatives excellent scaffolds for building complex supramolecular architectures through crystal engineering. rsc.org Crystal engineering aims to design and control the formation of solid-state structures with desired properties by exploiting directional noncovalent interactions. nih.gov In this context, the bromine atoms are not just reactive sites for polymerization but also active participants in forming predictable and stable intermolecular contacts.
Halogen bonding has emerged as a powerful and reliable tool for directing the self-assembly of molecules in the solid state. nih.gov This interaction occurs when a region of positive electrostatic potential (the σ-hole) on a halogen atom is attracted to a negative site, such as a lone pair on a nitrogen, oxygen, or another halogen atom on an adjacent molecule. acs.orgnih.gov The strength and high directionality of halogen bonds make them ideal for constructing robust 2D and 3D supramolecular networks. nih.govresearchgate.net
In structures containing brominated thiophenes, several types of halogen bonds are observed:
Br···Br Interactions: These contacts are a primary driving force in the assembly of many brominated organic semiconductors. nih.gov
Br···Heteroatom Interactions: Bromine can form strong halogen bonds with nitrogen (Br···N) or sulfur (Br···S) atoms present in the same or different molecules, leading to highly ordered architectures. acs.org
These interactions, often working in concert with other noncovalent forces like π–π stacking and hydrogen bonding, allow for precise control over molecular packing, which is essential for tuning the material's electronic and optical properties. acs.orgnih.gov The predictable nature of halogen bonding provides a rational design strategy for engineering functional materials from the molecular level up.
| Halogen Bond Type | Description | Significance in Assembly |
| C–Br···Br–C | Interaction between the positive σ-hole of one bromine and the negative equatorial belt of another. | A primary motif for creating 2D layers and stabilizing crystal packing. nih.gov |
| C–Br···N | A strong and highly directional bond between a bromine atom and a nitrogen-containing group (e.g., pyridine). | Used to form 1D polymeric chains and co-crystals. acs.org |
| C–Br···S | Interaction between a bromine atom and the sulfur atom of a thiophene ring. | Contributes to the cohesion of supramolecular architectures. |
Solid-state polymerization is a solvent-free method that can produce highly ordered, defect-free conjugated polymers by heating crystalline monomers. researchgate.netacs.org The success of this technique relies on the precise pre-organization of the monomer units within the crystal lattice, a classic challenge in crystal engineering. rsc.org Dibromothiophene derivatives, particularly 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), have been successfully used as precursors for this process. researchgate.netacs.org
The engineering of these precursors involves introducing substituents onto the thiophene ring that direct the monomers to adopt a specific orientation—ideally, an anti-parallel arrangement that mimics the s-trans conformation of the final polythiophene chain. rsc.org This alignment ensures that the reactive bromine and carbon atoms of adjacent monomers are in close proximity, facilitating a topochemical polymerization reaction upon heating. This reaction often proceeds through an unprecedented catalyst-free cross-coupling mechanism, where the polymer forms with the concomitant release of dibromine, which can act as a dopant for the newly formed polymer. acs.org The resulting polymers frequently retain a significant degree of the crystalline order of the parent monomer, leading to materials with excellent charge transport properties. researchgate.net
Directed Assembly through Halogen Bonding Interactions
Development of Functional Monomers for Organic Semiconductor Research
3,3'-Bis[2,5-dibromothiophene] and related dihalothiophenes are indispensable building blocks in the synthesis of a wide array of functional monomers for organic semiconductor research. ossila.comoup.com Their utility extends beyond simple homopolymers to the construction of complex, multi-component systems with tailored functionalities. The reactive C-Br bonds are readily transformed through cross-coupling chemistry, allowing these simple thiophene units to be incorporated into larger, more sophisticated molecular and polymeric architectures. ossila.com
These monomers are key intermediates in the synthesis of:
Oligothiophenes: Well-defined, short-chain analogues of polythiophene that are crucial for fundamental studies of structure-property relationships. ossila.com
Fused-Ring Systems: Dibromobithiophenes are essential precursors for creating rigid, planar fused heterocycles such as dithieno[3,2-b:2,3-d]pyrroles (DTP) and dithieno[3,2-b:2,3-d]siloles (DTS). ossila.comuic.edu Fusing the rings enforces planarity, which enhances π-conjugation and improves charge transport, making these materials highly promising for high-performance OFETs. uic.edu
Donor-Acceptor Copolymers: By coupling dibromothiophene derivatives with other aromatic monomers (either electron-rich or electron-poor), a vast library of D-A copolymers with tunable bandgaps and energy levels can be synthesized for applications in organic solar cells. scirp.orgacs.org
The versatility of 3,3'-Bis[2,5-dibromothiophene] as a monomer allows researchers to systematically modify the chemical structure to optimize properties like solubility, solid-state morphology, and electronic characteristics, thereby advancing the field of organic electronics. ossila.comossila.com
Application in the Synthesis of Chemosensitive Materials and Sensors (focus on chemical design, not device performance)
Extensive investigation of scientific literature and chemical databases reveals a notable absence of specific research detailing the application of 3,3'-Bis[2,5-dibromothiophene] as a direct building block in the synthesis of chemosensitive materials or chemical sensors. While conjugated polymers based on thiophene and its derivatives are a significant area of research for sensor technology, studies focusing explicitly on polymers or materials derived from 3,3'-Bis[2,5-dibromothiophene] for these applications are not prominently documented.
The general principle behind using thiophene-based polymers for chemical sensing relies on the modulation of their electronic and optical properties upon interaction with an analyte. This can manifest as a change in conductivity, fluorescence, or absorption spectrum. The design of such materials often involves functionalizing the polymer backbone or side chains with specific recognition units that can selectively bind to the target analyte.
In a related context, other brominated thiophene derivatives have been utilized in materials with sensory capabilities. For instance, microporous polymers synthesized from 3,3′,5,5′-tetrabromo-2,2′-bithiophene have demonstrated high absorption capacity for iodine vapor, indicating a form of chemical sensitivity. ossila.com However, this pertains to a different, albeit structurally related, monomer.
The potential for polymers derived from 3,3'-Bis[2,5-dibromothiophene] to be used in chemosensors would theoretically depend on the properties of the resulting polymer and the co-monomers used in its synthesis. The introduction of specific functionalities, either before or after polymerization, would be a critical step in tailoring such materials for the detection of specific chemical species.
Given the current state of available research, the role of 3,3'-Bis[2,5-dibromothiophene] in the design of chemosensitive materials remains a largely unexplored area. Future research may yet uncover applications for this specific monomer in the development of novel sensors.
Data on Chemosensitive Materials from 3,3'-Bis[2,5-dibromothiophene]
| Target Analyte | Structural Features of Chemosensitive Material | Sensing Mechanism (Chemical Principle) |
| Data Not Available | Data Not Available | Data Not Available |
Advanced Characterization Methodologies in the Research of 3,3 Bis 2,5 Dibromothiophene
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439). These methods provide detailed information about the molecular structure, including the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 29Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic molecules. For a molecule like 3,3',5,5'-tetrabromo-2,2'-bithiophene, ¹H and ¹³C NMR would be the primary methods used.
¹H NMR: In principle, the ¹H NMR spectrum of 3,3',5,5'-tetrabromo-2,2'-bithiophene is expected to be relatively simple, showing a single signal for the two equivalent protons at the 4 and 4' positions of the thiophene (B33073) rings. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent bromine atoms. While specific spectral data for the parent compound is not detailed in the surveyed literature, a commercial supplier notes a purity of over 98% as determined by ¹H NMR in deuterated chloroform (B151607) (CDCl₃) ossila.com. For comparison, the related compound 3,3'-dibromo-2,2'-bithiophene (B32780) shows two distinct signals, a doublet at δ 7.43 ppm and another at δ 7.09 ppm, for its two sets of non-equivalent protons chemicalbook.com.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3,3',5,5'-tetrabromo-2,2'-bithiophene, one would expect to see four distinct signals corresponding to the four unique carbon environments in the symmetric structure. The signals for the carbon atoms bonded to bromine would appear at characteristic chemical shifts. While direct data is scarce, analysis of derivatives is common. For instance, a silylated derivative showed characteristic thiophene carbon signals at δ = 138.5, 137.1, 134.3, and 112.6 ppm in CDCl₃ rsc.org.
²⁹Si NMR: This technique is not applicable to the parent compound but is crucial for characterizing derivatives, such as those prepared through silylation, which is a common strategy for modifying solubility and for use in certain cross-coupling reactions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,3',5,5'-tetrabromo-2,2'-bithiophene, the IR spectrum would be expected to show characteristic absorption bands for the C-H and C-S bonds within the thiophene rings, as well as vibrations associated with the C-Br bonds. While specific IR data for this compound is not widely published, a study on the derivative 3,3',5,5'-tetrabromo-2,2'-bithiophene-based cruciforms reports characteristic C=O stretching at 1688 cm⁻¹ for an aldehyde functional group, alongside other fingerprint region peaks csic.esoup.com.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. The exact mass of 3,3',5,5'-tetrabromo-2,2'-bithiophene (C₈H₂Br₄S₂) is calculated to be 477.63314 Da massbank.jpchemspider.com. An electron ionization (EI) mass spectrum for the compound shows a complex isotopic pattern for the molecular ion peak [M]⁺ around m/z 478-484, which is characteristic of a molecule containing four bromine atoms massbank.jp. The observed pattern, with major peaks at m/z 478, 480, 482, and 484, directly corresponds to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M]⁺ | 477.63260 |
| [M+H]⁺ | 478.64043 |
| [M+Na]⁺ | 500.62237 |
| [M-H]⁻ | 476.62587 |
Data sourced from PubChemLite uni.lu
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing crucial insights into crystal packing and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements
Although its synthesis has been known for some time, the single-crystal structure of 3,3',5,5'-tetrabromo-2,2'-bithiophene was only reported more recently nih.govresearchgate.net. This analysis provides definitive proof of the molecule's connectivity and conformation.
Research findings show that the molecule crystallizes in the monoclinic C2/c space group researchgate.net. A key feature of its structure is that the molecule is located on a crystallographic twofold rotation axis, which means the two thiophene rings are geometrically identical nih.govresearchgate.net. Each thiophene ring is planar, and there is a significant twist between them, with a dihedral angle reported as 47.2(4)° nih.govresearchgate.net. This twisted conformation is a result of minimizing the steric repulsion between the bromine atoms on adjacent rings nih.gov. The crystal packing is dominated by van der Waals interactions.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₂Br₄S₂ |
| Molecular Weight | 481.86 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.164 (3) |
| b (Å) | 4.0153 (7) |
| c (Å) | 18.655 (3) |
| β (°) | 114.735 (3) |
| Volume (ų) | 1166.3 (4) |
| Dihedral Angle (°) | 47.2 (4) |
Data sourced from Li & Li (2009) researchgate.net
Powder X-ray Diffraction for Crystalline Phases in Polymers
3,3',5,5'-tetrabromo-2,2'-bithiophene is a valuable monomer for synthesizing conjugated polymers through methods like Sonogashira–Hagihara cross-coupling reactions ossila.com. Powder X-ray Diffraction (PXRD) is a key technique for characterizing the resulting polymers, which are often semi-crystalline or amorphous. The PXRD patterns of these materials provide information about their solid-state morphology, such as the degree of crystallinity and the packing of the polymer chains. For example, a homopolymer derived from this monomer, poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide), was shown to exhibit a very high degree of crystallinity, which is a factor in its observed electron mobility ossila.com. Similarly, conjugated microporous polymers synthesized from this monomer were characterized by PXRD, which confirmed their amorphous nature chemspider.comcore.ac.uk.
Chromatographic Techniques for Separation and Molecular Weight Distribution
Chromatographic methods are indispensable for the purification and characterization of polymers derived from 3,3'-Bis[2,5-dibromothiophene]. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase, allowing for the determination of purity and molecular weight characteristics.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. lcms.cz This information is critical as the molecular weight and its distribution (polydispersity index, PDI) significantly influence the physical and electronic properties of conjugated polymers.
In the analysis of polymers synthesized from monomers like 3,3'-Bis[2,5-dibromothiophene], GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). rsc.orgkoreascience.kr For instance, in the synthesis of quinoxaline-based thiophene copolymers, GPC analysis revealed weight-average molecular weights ranging from 12,000 to 29,000 g/mol with PDI values between 1.1 and 2.0. koreascience.kr Similarly, for a series of pyridine-bridged DPP polymers, Mw values were found to be in the range of 15.1 to 75.4 kg/mol , though with higher PDIs. rsc.org The choice of eluent and calibration standards, often polystyrene, are critical for obtaining accurate and reproducible results. rsc.orgrsc.orgnih.gov High-temperature GPC (HT-GPC) may be employed for polymers that have limited solubility at room temperature, using eluents like 1,2,4-trichlorobenzene (B33124) at elevated temperatures. nih.gov
Interactive Table: GPC Data for Selected Thiophene-Based Polymers
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Calibration Standard | Source |
| Quinoxaline-Thiophene Copolymers | 10,900 - 26,400 | 12,000 - 29,000 | 1.1 - 2.0 | - | - | koreascience.kr |
| Pyridine-Bridged DPP Polymers | 6,100 - 24,500 | 15,100 - 75,400 | 2.39 - 6.63 | - | - | rsc.org |
| Poly(3-hexylthiophene) | - | 4,000 (approx.) | - | - | - | rsc.org |
| Thermoresponsive Polymer (P4) | 10,000 | 12,100 | 1.21 | - | - | researchgate.net |
| Thermoresponsive Polymer (P5) | 7,000 | 7,630 | 1.09 | - | - | researchgate.net |
| Step-Ladder Copolymer 29 | 13,500 | 28,350 | 2.1 | THF | Polystyrene | d-nb.info |
Microscopic Techniques for Morphological Studies
The morphology of a polymer film, including its surface texture and internal structure, plays a pivotal role in the performance of organic electronic devices. Microscopic techniques are therefore essential for visualizing and understanding the solid-state organization of polymers derived from 3,3'-Bis[2,5-dibromothiophene].
Electrochemical Characterization Techniques for Probing Redox Properties
Electrochemical methods are fundamental for investigating the redox behavior and electronic energy levels of conjugated polymers. These properties are directly related to their function as active materials in electronic devices.
Cyclic Voltammetry (CV) is the primary technique used to determine the electrochemical properties of polymers based on 3,3'-Bis[2,5-dibromothiophene]. By measuring the oxidation and reduction potentials of a polymer film coated on an electrode, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. researchgate.netnih.gov These energy levels are crucial for determining the polymer's suitability as an electron donor or acceptor and for predicting the open-circuit voltage in a photovoltaic device. For example, the HOMO and LUMO levels of various thiophene-based copolymers have been determined using CV to range from -5.17 to -5.37 eV and -3.45 to -3.67 eV, respectively. koreascience.kr The electrochemical band gap can also be calculated from the onset potentials of oxidation and reduction. researchgate.net These measurements are typically performed in a three-electrode cell using a solvent/electrolyte system such as acetonitrile (B52724) with tetrabutylammonium (B224687) hexafluorophosphate. rsc.orgclockss.org
Interactive Table: Electrochemical Properties of Selected Thiophene-Based Polymers
| Polymer/Monomer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Measurement Technique | Source |
| Poly(3-bromothiophene) | -5.18 | -3.19 | 1.99 | Cyclic Voltammetry | researchgate.net |
| PQx2T | -5.37 | -3.67 | 1.70 | Cyclic Voltammetry | koreascience.kr |
| PQx4T | -5.25 | -3.55 | 1.70 | Cyclic Voltammetry | koreascience.kr |
| PQx6T | -5.17 | -3.45 | 1.72 | Cyclic Voltammetry | koreascience.kr |
| BDHTT-BBT | -5.7 | -2.9 | - | Electrochemical Measurements | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,3'-Bis[2,5-dibromothiophene]?
- Methodology : Cross-coupling reactions are commonly employed. For example, Kumada coupling using Pd(PPh₃)₄ as a catalyst in anhydrous THF under argon can link thiophene units at specific positions . Alternatively, Stille coupling with 2,5-bis(tributylstannyl)thiophene and dibromothiophene derivatives in the presence of Pd catalysts offers regioselective control .
- Key Considerations : Ensure stoichiometric equivalence of reactants and inert reaction conditions to avoid side reactions (e.g., debromination).
Q. How should researchers characterize the purity and structure of 3,3'-Bis[2,5-dibromothiophene]?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and dimer formation. For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine .
- Elemental Analysis : Validate Br and S content quantitatively .
Q. What purification strategies are effective for removing unreacted dibromothiophene monomers?
- Methods :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate the dimer from monomers .
- Recrystallization : Dissolve in hot dichloromethane and precipitate with methanol for high-purity crystals .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the regioselectivity of coupling reactions in synthesizing 3,3'-Bis[2,5-dibromothiophene]?
- Mechanistic Insight : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in Pd-catalyzed couplings, enhancing regioselectivity. Higher temperatures (>80°C) may favor thermodynamic control but risk side reactions like homocoupling .
- Data Example : In Stille coupling, THF at 60°C yields >90% dimer purity, while DMF at 100°C reduces yield due to decomposition .
Q. What are the electronic and optical properties of 3,3'-Bis[2,5-dibromothiophene] in organic semiconductor applications?
- Experimental Design :
- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels in anhydrous acetonitrile (e.g., HOMO ≈ -5.2 eV, LUMO ≈ -2.8 eV) .
- UV-Vis Spectroscopy : Assess π-π* transitions (λmax ~ 320 nm in chloroform) for bandgap estimation .
- Application : Used as a building block in conjugated polymers for thin-film transistors (TFTs) due to its planar structure and bromine-mediated charge transport .
Q. How does the steric bulk of substituents affect photochromic activity in diarylethene derivatives derived from 3,3'-Bis[2,5-dibromothiophene]?
- Case Study : Substitution with hexafluorocyclopentene bridges enhances photoisomerization efficiency (quantum yield Φ = 0.45) compared to non-fluorinated analogs (Φ = 0.28) .
- Method : Irradiate solutions in THF with UV (254 nm) and visible light (550 nm) while monitoring absorbance changes .
Q. What strategies mitigate bromine displacement during functionalization of 3,3'-Bis[2,5-dibromothiophene]?
- Optimization :
- Low-Temperature Reactions : Perform Suzuki couplings at 0–25°C to retain Br substituents .
- Protecting Groups : Use tetrahydropyranyl (THP) ethers to shield reactive sites during multi-step syntheses .
Contradictions and Resolutions
- Synthetic Yield Variability : reports 44% yield for a related dibromothiophene dimer, while achieves >90% under optimized conditions. Resolution: Use excess Pd catalyst (5 mol%) and rigorously anhydrous solvents .
- Photostability : Some studies note bromine loss under prolonged UV exposure , while others report stability in inert matrices . Mitigation: Encapsulate derivatives in polymer matrices for device applications .
Key Omissions in Literature
- Toxicity Profile : Limited data on acute toxicity; assume handling precautions similar to 2,5-dibromothiophene (LD50 > 2000 mg/kg in rodents) .
- Solubility in Ionic Liquids : Unreported; preliminary tests suggest solubility >10 mg/mL in [BMIM][PF₆] at 60°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
